molecular formula C27H25ClN4O3 B11446245 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11446245
M. Wt: 489.0 g/mol
InChI Key: WQOVFKNRJRHVOS-UHFFFAOYSA-N
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Description

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, a phenethyl group, and a piperazine moiety substituted with a 3-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 3-chlorophenyl group, can be synthesized separately and then coupled to the quinazoline core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. Its structural similarity to certain bioactive molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler analog with similar biological activity.

    3-phenethylquinazoline-2,4(1H,3H)-dione: Lacks the piperazine moiety but shares the quinazoline core.

    N-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzamide: Another compound with a piperazine moiety and a different core structure.

Uniqueness

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core, a phenethyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35)

InChI Key

WQOVFKNRJRHVOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

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